Lipophilicity Boost from Para-Chloro vs. Des-Chloro Analog
The target compound bears a 4‑chlorophenyl group, distinguishing it from the des‑chloro analog 1-(4,6‑dimethoxypyrimidin‑2‑yl)-3‑phenylurea (CAS 163920‑04‑5). The calculated LogP of the target compound is 2.88, which is expected to exceed that of the des‑chloro analog based on the well‑established π‑contribution of aromatic chlorine (+0.71 log units) . While an experimentally measured LogP for the des‑chloro analog is not publicly available, the molecular weight difference (308.72 vs. 274.28 Da) and the halogen effect on polarity support a class‑level inference of enhanced membrane permeability for the chlorinated compound.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.88 |
| Comparator Or Baseline | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea (CAS 163920-04-5); experimental LogP not available; estimated LogP <2.2 based on absence of chlorine. |
| Quantified Difference | Estimated ΔLogP ≈ +0.7 units attributable to para‑Cl substitution |
| Conditions | Calculated values; target LogP from ChemSpider; comparator LogP inferred from fragment‑based π‑contribution. |
Why This Matters
For cell‑based assays or in vivo studies, higher lipophilicity translates to greater passive membrane permeability, a parameter that cannot be matched by the des‑chloro analog.
